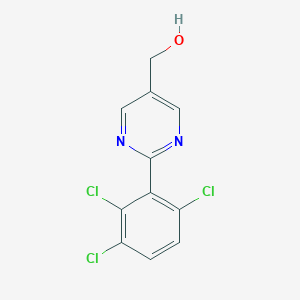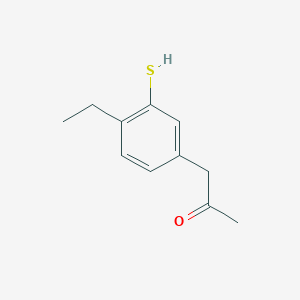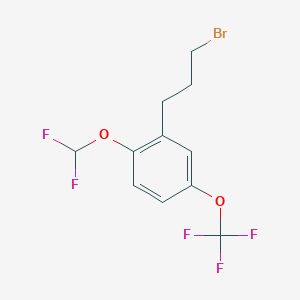
1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene typically involves the following steps:
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product. For instance, the use of specific halogenating agents and solvents can influence the efficiency of the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-4-(difluoromethoxy)-3-(fluoromethoxy)benzene
- 1,2-Dichloro-3-fluoro-4-(methoxy)benzene
Uniqueness
1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H4Cl2F2O |
|---|---|
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
1,2-dichloro-3-fluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(12-3-10)7(11)6(4)9/h1-2H,3H2 |
Clave InChI |
NEUWJVACCAHVPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCF)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)













